REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([C:18]#[C:19][CH:20]([OH:22])[CH3:21])[C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[Cl:16])=[N:7][C:6]=2[CH:17]=1>C(OCC)(=O)C.[Ni]>[Cl:1][C:2]1[CH:3]=[C:4]([CH2:18][CH2:19][CH:20]([OH:22])[CH3:21])[C:5]2[O:9][C:8]([C:10]3[CH:15]=[CH:14][CH:13]=[CH:12][C:11]=3[Cl:16])=[N:7][C:6]=2[CH:17]=1
|
Name
|
|
Quantity
|
11.1 g
|
Type
|
reactant
|
Smiles
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ClC=1C=C(C2=C(N=C(O2)C2=C(C=CC=C2)Cl)C1)C#CC(C)O
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Name
|
|
Quantity
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220 mL
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Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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3.7 g
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Type
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catalyst
|
Smiles
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[Ni]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
the nickel was filtered off
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Type
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CUSTOM
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Details
|
The solvent was removed in vacuo
|
Type
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CUSTOM
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Details
|
the residue crystallized from di-isopropyl ether at 0° C.
|
Reaction Time |
2.5 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C2=C(N=C(O2)C2=C(C=CC=C2)Cl)C1)CCC(C)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.33 g | |
YIELD: PERCENTYIELD | 74.2% | |
YIELD: CALCULATEDPERCENTYIELD | 74.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |